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Biosynthesis Pathways

Caffeic acid is synthesized in plants through the shikimate pathway, but its production in microbial systems

like E. coli requires engineering a heterologous pathway. The following diagram illustrates the core

biosynthetic route:
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Core and engineered biosynthetic pathways of caffeic acid in plants and microbes.

In Plants: The primary route starts with L-Phenylalanine (L-Phe). The enzyme Phenylalanine
Ammonia Lyase (PAL) deaminates L-Phe to form Cinnamic Acid. Cinnamate-4-Hydroxylase
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(C4H), a cytochrome P450 enzyme, then hydroxylates cinnamic acid to produce p-Coumaric Acid.

Finally, another cytochrome P450, p-Coumarate 3-Hydroxylase (C3H), converts p-coumaric acid
into Caffeic Acid [1].

In Engineered Microbes (E. coli): A more efficient heterologous pathway utilizes L-Tyrosine (L-Tyr).
The enzyme Tyrosine Ammonia Lyase (TAL) directly converts L-Tyr into p-Coumaric Acid,

bypassing the need for C4H. The subsequent 3-hydroxylation is achieved using the endogenous E.
coli enzyme complex 4-Hydroxyphenylacetate 3-Hydroxylase (HpaBC), which can efficiently

convert p-coumaric acid to Caffeic Acid [2] [3].

Natural Occurrence in Food and Herbs

Caffeic acid is rarely found in its free form in plants; it is typically esterified. The most common conjugates

are chlorogenic acids, which are esters formed between caffeic acid and quinic acid [4] [1]. The table below

summarizes the content of free caffeic acid and its conjugates in various foods and herbs:

Food/Herb
Reported Content (Free &
Conjugated)

Notes

Herbs (Thyme, Sage,
Rosemary)

>1000 ppm (mg/kg) [4] Among the richest dietary sources.

Oregano, Basil High [5] Specific quantitative data from
analysis.

Bay Leaf High [5] Particularly high in dicaffeoylquinic
acids.

Black Chokeberry 141 mg/100 g [6] Notable for fruit content.

Coffee Brew 63.1-96.0 mg/100 ml [6] A major source in many diets.

Propolis Found in [1] [7] Source of Caffeic Acid Phenethyl
Ester (CAPE).

Collard Greens, Chicory High [5] Rich in monocaffeoylquinic acids like
5-CQA.
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Pharmacological Activities and Mechanisms

Caffeic acid and its derivatives exhibit a range of biological activities driven by their antioxidant chemical

structure. The diagram below outlines the key mechanisms involved in its anticarcinogenic effects,

particularly in Hepatocellular Carcinoma (HCC):
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Proposed molecular mechanisms for the anticarcinogenic effects of caffeic acid.

Antioxidant and Pro-oxidant Activities: The catechol group in its structure allows caffeic acid to

act as an antioxidant, scavenging free radicals and protecting against oxidative stress [1] [8].
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Paradoxically, in a cancer cell context, it can exhibit a pro-oxidant effect, inducing reactive oxygen

species (ROS) that cause oxidative DNA damage and trigger apoptosis (programmed cell death) [1]
[7].

Anti-inflammatory and Immunomodulatory Effects: Caffeic acid can attenuate the production of
pro-inflammatory cytokines like TNF-α and IL-6, and suppress the activation of key transcription

factors like NF-κB and STAT3, which are involved in cell survival and proliferation [1] [9].
Impact on Metastasis: It has been shown to suppress the expression and activity of matrix

metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for tumor metastasis [1].

Analytical and Production Methods

Analytical Techniques

High-Performance Liquid Chromatography (HPLC): The primary method for separation and

quantification. Reverse-phase HPLC with UV or electrochemical detection is standard. It effectively
separates cis and trans isomers [4] [5].

Gas Chromatography (GC): Used after derivatization (e.g., forming trimethylsilyl derivatives) for
analysis of non-volatile organic acids [4].

Production Protocols

Microbial Production in *E. coli*: A proven protocol for de novo synthesis involves [2] [3]:
Strain Engineering: Use a tyrosine-overproducing E. coli host (e.g., BL21 (DE3) ΔtyrR).

Pathway Construction: Co-express a high-activity Tyrosine Ammonia Lyase (TAL) from
sources like Rhodobacter capsulatus and the endogenous HpaBC complex on expression

vectors.
Fermentation: Cultivate in a defined fermentation medium (e.g., containing glucose, yeast

extract, and other salts) in shake flasks or bioreactors.
Optimization Strategies: Enhance titer by knocking out competing pathways, engineering

cofactor (FAD) supply, and overexpressing efflux transporters to reduce cytotoxicity. This
approach has achieved titers over 7.9 g/L in a 5-L fermenter [2].

Therapeutic Potential and Derivatives

Research has explored the therapeutic potential of caffeic acid and its semi-synthetic derivatives:

Caffeic Acid Phenethyl Ester (CAPE): A hydrophobic derivative from propolis with potent anti-
inflammatory and anticancer properties, acting by inhibiting NF-κB and other signaling pathways [10]
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[9].

Chlorogenic Acids (CGA): Esters of caffeic acid and quinic acid (e.g., 5-CQA) show antioxidant,
anti-inflammatory, and neuroprotective activities [10].

Other Analogs: Ester, amide, and hybrid derivatives are being developed to enhance antibacterial
and antioxidant activities [10].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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